(R)-2-Amino-3-(quinolin-2-yl)propanoic acid
CAS No.: 170421-67-7
Cat. No.: VC21540818
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 170421-67-7 |
---|---|
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | (2R)-2-amino-3-quinolin-2-ylpropanoic acid |
Standard InChI | InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1 |
Standard InChI Key | CRSSRGSNAKKNNI-SNVBAGLBSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)[O-])[NH3+] |
SMILES | C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])[NH3+] |
Chemical Identity and Structure
(R)-2-Amino-3-(quinolin-2-yl)propanoic acid is characterized by its unique molecular structure that combines an amino acid backbone with a quinoline ring system. The compound features a chiral center at the alpha carbon with the R-configuration, distinguishing it from its enantiomer.
Chemical Identifiers
The compound is identified through various systematic naming conventions and unique identifiers that facilitate its reference in scientific literature and databases:
Identifier | Value |
---|---|
CAS Number | 170421-67-7 |
IUPAC Name | (2R)-2-amino-3-quinolin-2-ylpropanoic acid |
Molecular Formula | C₁₂H₁₂N₂O₂ |
Molecular Weight | 216.24 g/mol |
InChI | InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1 |
InChI Key | CRSSRGSNAKKNNI-SNVBAGLBSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N |
Isomeric SMILES | C1=CC=C2C(=C1)C=CC(=N2)CC@HN |
The compound is also known by several synonyms including H--(2-Quinolyl)-D-Ala-OH, SCHEMBL839033, and (R)-2-Amino-3-(quinolin-2-yl)propanoicacid, which are used interchangeably in scientific literature and chemical databases .
Structural Features
The structural architecture of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid includes several key features:
-
A quinoline ring system attached at the 2-position
-
An amino group (-NH₂) at the alpha position of the propanoic acid chain
-
A carboxylic acid group (-COOH)
-
A chiral center at the C-2 position with R-configuration
This combination of functional groups contributes to the compound's potential reactivity and applications in various chemical and biological systems .
Physical and Chemical Properties
Understanding the physical and chemical properties of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid provides insights into its behavior in different environments and its potential applications.
Chemical Reactivity
The chemical reactivity of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid is influenced by its functional groups:
-
The amino group can participate in nucleophilic substitution reactions and peptide bond formation
-
The carboxylic acid group can undergo esterification, amidation, and decarboxylation
-
The quinoline moiety can engage in both electrophilic and nucleophilic substitution reactions
These reactive sites make the compound versatile for various chemical transformations and potential applications in organic synthesis and medicinal chemistry .
Structural Comparison with Related Compounds
The structural relationship between (R)-2-Amino-3-(quinolin-2-yl)propanoic acid and similar compounds provides valuable context for understanding its unique properties and potential applications.
Comparative Analysis of Quinoline-Containing Amino Acids
Table 1: Comparison of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid with Structurally Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Distinction |
---|---|---|---|---|
(R)-2-Amino-3-(quinolin-2-yl)propanoic acid | 170421-67-7 | C₁₂H₁₂N₂O₂ | 216.24 g/mol | Quinoline at position 2, R-configuration |
(2R)-2-amino-3-(quinolin-6-yl)propanoic acid | 790146-70-2 | C₁₂H₁₂N₂O₂ | 216.24 g/mol | Quinoline at position 6, R-configuration |
(S)-2-Amino-3-(quinolin-3-yl)propanoic acid | 135213-90-0 | C₁₂H₁₂N₂O₂ | 216.24 g/mol | Quinoline at position 3, S-configuration |
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | 5162-90-3 | C₁₂H₁₂N₂O₃ | 232.23 g/mol | Dihydroquinolin-4-yl with oxo group |
The structural variations among these compounds primarily involve the position of attachment of the quinoline moiety to the amino acid backbone and the stereochemistry at the chiral center. These differences likely influence their chemical reactivity, biological activity, and potential applications .
Structure-Activity Relationship Implications
The position of the quinoline attachment (2-position versus 3-position or 6-position) and the stereochemistry (R versus S) are expected to significantly impact the compound's:
These structure-activity relationships are crucial considerations in the development of quinoline-based compounds for specific applications .
Research Challenges and Future Directions
The current state of research on (R)-2-Amino-3-(quinolin-2-yl)propanoic acid reveals several challenges and opportunities for future investigation.
Synthesis Optimization
Development of efficient, scalable, and stereoselective synthetic routes represents a significant research opportunity. Potential approaches include:
-
Asymmetric catalysis for direct synthesis of the R-enantiomer
-
Enzymatic methods for stereoselective preparation
-
Flow chemistry approaches for scalable production
Advances in these areas would facilitate more widespread utilization of the compound in various applications .
Biological Activity Investigation
Comprehensive studies of the compound's biological activities would provide valuable insights for medicinal chemistry applications. Key research directions include:
-
Antimicrobial activity screening
-
Anti-inflammatory potential evaluation
-
Enzyme inhibition studies
-
Structure-activity relationship analyses with systematic structural modifications
These investigations would help establish the compound's therapeutic potential and guide further development efforts .
Analytical Considerations
The accurate identification and characterization of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid are essential for research applications and quality control.
Analytical Methods
Several analytical techniques are likely applicable for the characterization of this compound:
-
High-performance liquid chromatography (HPLC) for purity determination
-
Chiral HPLC for enantiomeric purity assessment
-
NMR spectroscopy for structural confirmation
-
Mass spectrometry for molecular weight verification
-
Optical rotation measurement for stereochemical analysis
These methods collectively provide comprehensive characterization of the compound's identity, purity, and stereochemical integrity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume